molecular formula C11H12N2S B13297422 N-[1-(1,3-thiazol-2-yl)ethyl]aniline

N-[1-(1,3-thiazol-2-yl)ethyl]aniline

Cat. No.: B13297422
M. Wt: 204.29 g/mol
InChI Key: SZFBGSBETSRHMA-UHFFFAOYSA-N
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Description

N-[1-(1,3-Thiazol-2-yl)ethyl]aniline is a heterocyclic compound featuring an aniline moiety linked via an ethyl group to a 1,3-thiazole ring. This structure combines the aromatic properties of aniline with the electron-rich thiazole heterocycle, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

N-[1-(1,3-thiazol-2-yl)ethyl]aniline

InChI

InChI=1S/C11H12N2S/c1-9(11-12-7-8-14-11)13-10-5-3-2-4-6-10/h2-9,13H,1H3

InChI Key

SZFBGSBETSRHMA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-thiazol-2-yl)ethyl]aniline typically involves the reaction of aniline with a thiazole derivative. One common method is the coupling of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-thiazol-2-yl)ethyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(1,3-thiazol-2-yl)ethyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-[1-(1,3-thiazol-2-yl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Source/Evidence
N-[1-(1,3-Thiazol-2-yl)ethyl]aniline C₁₁H₁₃N₂S 217.30 Base structure with thiazole-ethyl-aniline linkage
3-Iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline C₁₁H₁₁IN₂S 330.19 Iodine substitution on aniline ring; ≥95% purity; used in crystallography
3-(1,3-Thiazol-2-yl)aniline C₉H₈N₂S 176.24 Direct thiazole-aniline linkage (no ethyl spacer); commercial availability
3-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline C₁₂H₁₅N₂S 231.33 Methyl group on aniline ring; two suppliers identified
N-(3-{[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amino}propyl)-N-methylaniline C₁₇H₂₅N₃S 303.47 Dimethyl-thiazole and extended alkyl chain; enhanced steric bulk

Key Structural and Functional Differences

Its higher molecular weight (330.19 vs. 217.30 g/mol) may also influence solubility and reactivity. Methylated Analog (C₁₂H₁₅N₂S): The methyl group on the aniline ring increases lipophilicity, which could improve membrane permeability in biological systems .

Linker Variations :

  • The absence of an ethyl spacer in 3-(1,3-thiazol-2-yl)aniline (C₉H₈N₂S) results in a planar structure, likely altering electronic conjugation between the thiazole and aniline moieties compared to the ethyl-linked parent compound .

Complex Derivatives: The dimethyl-thiazole derivative (C₁₇H₂₅N₃S) incorporates a propylamino linker and additional methyl groups, increasing steric bulk and possibly modulating interactions with biological targets .

Biological Activity

N-[1-(1,3-thiazol-2-yl)ethyl]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, comparative analyses with similar compounds, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a thiazole ring linked to an ethyl group and an aniline moiety. The thiazole ring is crucial for its biological activity, as it allows for specific interactions with biological targets such as enzymes and receptors.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Target Interaction : The thiazole ring can engage in hydrogen bonding and π-π interactions with protein targets, modulating various biological pathways. This interaction can result in altered enzyme activity or receptor function.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Compounds containing thiazole rings have demonstrated significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains .

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer potential. Research has shown that compounds with thiazole moieties can exhibit cytotoxic effects against multiple cancer cell lines. For instance, studies involving 2-amino thiazoles indicated promising results against fibroblast cells and several cancer lines .

Comparative Analysis

To understand the significance of this compound, it is essential to compare it with structurally similar compounds. Below is a comparative table highlighting key features and biological activities:

Compound NameKey FeaturesBiological Activity
2-Fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]anilineContains fluorine atomEnhanced reactivity and activity
This compoundLacks fluorine atomReduced reactivity
4-Fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]anilineContains a fluoro substituentSignificant antimicrobial properties

The presence of the thiazole ring is a common feature that enhances the biological activity across these compounds.

Case Studies

Several studies have highlighted the effectiveness of thiazole derivatives in various therapeutic applications:

  • Anticancer Studies : A study evaluated the cytotoxic effects of thiazole derivatives against different cancer cell lines. Compounds similar to this compound showed IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Efficacy : Another research focused on the antibacterial properties of thiazole compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited higher antibacterial activity than existing antibiotics.

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